2,2-Dichlorobutanoic acid chemical properties
2,2-Dichlorobutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2-Dichlorobutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,2-Dichlorobutanoic acid (CAS No: 13023-00-2).[1] It is intended for researchers, scientists, and professionals in drug development who require detailed technical information. This document collates data on the compound's physical characteristics, spectroscopic profile, reactivity, and toxicological information. All quantitative data are presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
2,2-Dichlorobutanoic acid is a halogenated carboxylic acid. Its chemical structure and properties are detailed below. The presence of two chlorine atoms on the alpha-carbon significantly influences its reactivity and acidity.[2]
Identifiers and Descriptors
| Identifier Type | Value |
| IUPAC Name | 2,2-dichlorobutanoic acid[3] |
| CAS Number | 13023-00-2[1][3][4] |
| Molecular Formula | C₄H₆Cl₂O₂[1][3] |
| SMILES | CCC(C(=O)O)(Cl)Cl[3] |
| InChI | InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)[1][3] |
| InChIKey | OBLYWUBMZGHQDN-UHFFFAOYSA-N[3] |
Physicochemical Data
A summary of the key physical and chemical properties of 2,2-Dichlorobutanoic acid is presented below.
| Property | Value |
| Molecular Weight | 156.99 g/mol [3] |
| Boiling Point | 218.1°C at 760 mmHg[1][5] |
| Density | 1.401 g/cm³[1][5] |
| Flash Point | 85.7°C[1][5] |
| Refractive Index | 1.479[1] |
| pKa (Predicted) | 1.0 ± 0.18[4] |
| Vapor Pressure | 0.0487 mmHg at 25°C[1] |
| XLogP3 | 1.9[3] |
| Topological Polar Surface Area | 37.3 Ų[3] |
Reactivity and Stability
Acidity: The primary characteristic of 2,2-Dichlorobutanoic acid's reactivity is its enhanced acidity compared to butanoic acid. The two electron-withdrawing chlorine atoms on the α-carbon stabilize the carboxylate anion through the inductive effect. This makes the removal of the acidic proton from the carboxylic acid group easier, rendering it a stronger acid.[2] Among dichlorobutanoic acid isomers, the 2,2-dichloro- variant is the strongest acid because the chlorine atoms are closest to the carboxylic acid group, maximizing the inductive effect.[2][6]
Stability: The compound is stable under recommended storage conditions.[7]
Incompatibilities: It is incompatible with strong oxidizing agents.[7]
Hazardous Decomposition Products: When heated to decomposition, it may form hazardous products such as carbon oxides and hydrogen chloride gas.[7]
Synthesis and Experimental Protocols
A generalized workflow for the characterization of such a compound is illustrated below.
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
Spectroscopic Data
While raw spectral data requires access to specialized databases, it is known that spectral information for 2,2-Dichlorobutanoic acid, including GC-MS, is available.[3] For related compounds like 2,2-Dichlorobutane, NMR and Raman spectra are also available, which can provide a reference for the expected spectral features of the butanoic acid derivative.[9][10]
Safety and Toxicology
2,2-Dichlorobutanoic acid is considered an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[7]
| Hazard Type | Description |
| Eye Contact | Causes serious eye irritation.[7] |
| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin.[7] |
| Inhalation | May cause respiratory tract irritation. May be harmful if inhaled.[7] |
| Ingestion | May be harmful if swallowed.[7] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH at levels ≥ 0.1%.[7] |
| Mutagenicity | No data available.[7] |
Visualization of Molecular Structure
The structural formula of 2,2-Dichlorobutanoic acid is a key descriptor for understanding its chemical nature.
Caption: Molecular structure of 2,2-Dichlorobutanoic acid.
References
- 1. 2,2-dichlorobutanoic acid | 13023-00-2 [chemnet.com]
- 2. homework.study.com [homework.study.com]
- 3. 2,2-Dichlorobutanoic acid | C4H6Cl2O2 | CID 17290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dichlorobutanoic acid | 13023-00-2 [m.chemicalbook.com]
- 5. 13023-00-2_2,2-dichlorobutanoic acidCAS号:13023-00-2_2,2-dichlorobutanoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. Solved The strongest dichlorobutanoic acid is | Chegg.com [chegg.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 2,2-DICHLOROPENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]

